Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a 4-methoxyphenyl substituent, a piperazine ring, and an ethyl carboxylate ester group. This structure combines multiple pharmacophoric elements:
- The triazolo[4,3-b]pyridazine scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects.
- The piperazine moiety improves solubility and bioavailability, a common feature in drug design .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds studied for antimicrobial, anticancer, and neuroprotective applications .
Properties
IUPAC Name |
ethyl 4-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-3-31-21(29)26-12-10-25(11-13-26)19(28)14-32-18-9-8-17-22-23-20(27(17)24-18)15-4-6-16(30-2)7-5-15/h4-9H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPNWOYRPPGFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyridazine core, followed by the introduction of the methoxyphenyl group and the piperazine moiety. The final step involves the esterification of the carboxylate group with ethyl alcohol.
Formation of Triazolopyridazine Core: The synthesis begins with the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the triazolopyridazine ring system.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced through nucleophilic substitution reactions, where the triazolopyridazine intermediate reacts with 4-methoxyphenyl halides.
Attachment of Piperazine Moiety: The piperazine ring is incorporated via nucleophilic substitution or coupling reactions with the triazolopyridazine intermediate.
Esterification: The final step involves the esterification of the carboxylate group with ethyl alcohol under acidic or basic conditions to yield the target compound.
Chemical Reactions Analysis
Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazolopyridazine ring or the methoxyphenyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group or the piperazine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can inhibit enzyme activity by binding to the active site, while the methoxyphenyl group can enhance binding affinity and selectivity. The piperazine moiety can modulate the compound’s pharmacokinetic properties, such as solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 4-(2-((4-(3-Chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS 887216-17-3)
- Structural Differences : Replaces the triazolo[4,3-b]pyridazine core with a benzo[d]thiazole-linked triazole. The 3-chlorophenyl group and benzothiazole moiety may enhance halogen bonding and π-π stacking .
- Molecular Weight : 573.1 g/mol (vs. ~500–550 g/mol for the target compound, estimated from similar analogs).
3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one ()
- Structural Differences : Lacks the piperazine-carboxylate side chain but includes a thiadiazine ring.
- Synthetic Route: Formed via condensation with monochloroacetic acid, highlighting the reactivity of triazolo-thio intermediates .
Pyridazine/Pyrimidine-Piperazine Hybrids
Ethyl 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate ()
- Structural Differences: Features a pyridazinone core instead of triazolo-pyridazine. The 2-fluorophenyl group may enhance metabolic stability compared to methoxy substituents.
- Synthetic Route : Synthesized via nucleophilic substitution (3,6-dichloropyridazine + piperazine) and subsequent esterification .
- Biological Relevance: Pyridazinones are explored for antipsychotic and anticancer activities, suggesting divergent applications compared to triazolo derivatives .
6-Methyl-2-(4-(2-(Trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic Acid ()
- Structural Differences : Replaces the ethyl carboxylate with a carboxylic acid and incorporates a trifluoromethylphenyl group.
- Impact on Solubility : The carboxylic acid improves water solubility, whereas the ethyl ester in the target compound may enhance membrane permeability .
Triazole-Containing Antimicrobial Agents
5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide ()
- Structural Differences : Pyrazole-carbohydrazide core with chlorophenyl groups.
Key Comparative Data
Research Implications and Gaps
Biological Screening : Prioritize assays against Mycobacterium tuberculosis (cf. ) and acetylcholinesterase (cf. ) to validate hypothesized activities.
Solubility and Stability : Comparative studies with carboxylic acid analogs () could guide prodrug optimization .
Structural-Activity Relationships (SAR) : The 4-methoxyphenyl group’s role vs. electron-withdrawing groups (e.g., -Cl, -F) merits exploration to balance lipophilicity and target binding .
Biological Activity
Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including anti-tubercular properties, cytotoxic effects, and other pharmacological implications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a triazole-pyridazine core linked to a piperazine moiety through an acetylthio group. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its biological interactions.
1. Antimicrobial Activity
Recent studies have explored the antimicrobial potential of similar compounds in the triazole family. For instance, compounds with a triazole structure have shown significant activity against various bacterial strains. The activity of ethyl derivatives often correlates with their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .
2. Anti-Tubercular Activity
A study focused on derivatives of triazolo-pyridazines demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis. Compounds similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects on bacterial growth .
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| Compound A | 1.35 | 3.73 |
| Compound B | 2.18 | 4.00 |
| Ethyl derivative | TBD | TBD |
3. Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (e.g., HEK-293) revealed that many triazole derivatives are non-toxic at effective concentrations against pathogens. This suggests that this compound may possess a favorable therapeutic index for further development in anti-infective therapies .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring plays a critical role in binding to target enzymes or receptors involved in microbial growth and replication processes.
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of related compounds:
- Case Study 1 : A series of substituted triazolo-pyridazines were synthesized and screened for anti-tubercular activity. The most promising candidates showed significant reductions in bacterial viability at low micromolar concentrations.
- Case Study 2 : In vitro assays indicated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting potential applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
